molecular formula C26H24O4 B11153432 7-[(2-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one

7-[(2-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one

Cat. No.: B11153432
M. Wt: 400.5 g/mol
InChI Key: WHFGSSUAWWHSRO-UHFFFAOYSA-N
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Description

7-[(2-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with a methoxybenzyl group, a phenyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: This step involves the reaction of the chromen-2-one core with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Addition of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.

    Attachment of the Propyl Group: The propyl group can be added through an alkylation reaction using propyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-[(2-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: The methoxybenzyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

7-[(2-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-[(2-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-methoxybenzyl)oxy]phenylboronic acid
  • 2-[(4-methoxybenzyl)oxy]phenylboronic acid
  • (2E,4E)-7-[(4-methoxybenzyl)oxy]-2,4-heptadienal

Uniqueness

7-[(2-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H24O4

Molecular Weight

400.5 g/mol

IUPAC Name

7-[(2-methoxyphenyl)methoxy]-4-phenyl-6-propylchromen-2-one

InChI

InChI=1S/C26H24O4/c1-3-9-19-14-22-21(18-10-5-4-6-11-18)15-26(27)30-25(22)16-24(19)29-17-20-12-7-8-13-23(20)28-2/h4-8,10-16H,3,9,17H2,1-2H3

InChI Key

WHFGSSUAWWHSRO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OCC3=CC=CC=C3OC)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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